
13-(Perylen-3-yl)tridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(Perylen-3-yl)tridecanoic acid is an organic compound characterized by the presence of a perylene moiety attached to a tridecanoic acid chain This compound is of interest due to its unique structural properties, which combine the aromaticity of perylene with the fatty acid chain of tridecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Perylen-3-yl)tridecanoic acid typically involves the attachment of a perylene derivative to a tridecanoic acid chain. One common method involves the use of a perylene derivative, such as perylene-3-carboxylic acid, which is then reacted with a tridecanoic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
13-(Perylen-3-yl)tridecanoic acid can undergo various chemical reactions, including:
Oxidation: The perylene moiety can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the perylene ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the perylene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the perylene moiety can lead to the formation of perylenequinones, while reduction can yield perylene diols.
Applications De Recherche Scientifique
13-(Perylen-3-yl)tridecanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 13-(Perylen-3-yl)tridecanoic acid involves its interaction with molecular targets, such as lipid membranes and proteins. The perylene moiety can insert into lipid bilayers, affecting membrane fluidity and dynamics. Additionally, the compound can interact with specific proteins, potentially modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tridecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the perylene moiety.
Perylene-3-carboxylic acid: Contains the perylene moiety but lacks the tridecanoic acid chain.
Uniqueness
13-(Perylen-3-yl)tridecanoic acid is unique due to its combination of a perylene moiety and a tridecanoic acid chain. This dual functionality allows it to interact with both aromatic systems and lipid environments, making it versatile for various applications.
Propriétés
Numéro CAS |
189512-49-0 |
|---|---|
Formule moléculaire |
C33H36O2 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
13-perylen-3-yltridecanoic acid |
InChI |
InChI=1S/C33H36O2/c34-31(35)21-10-8-6-4-2-1-3-5-7-9-14-24-22-23-30-28-19-12-16-25-15-11-18-27(32(25)28)29-20-13-17-26(24)33(29)30/h11-13,15-20,22-23H,1-10,14,21H2,(H,34,35) |
Clé InChI |
QYEIMIGVXDRADT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CCCCCCCCCCCCC(=O)O)C=CC=C5C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


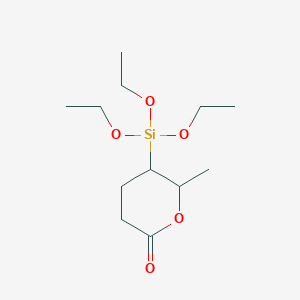

![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
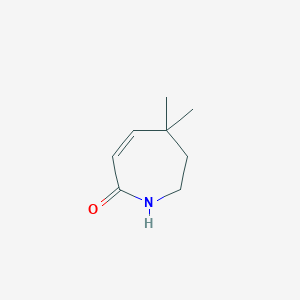
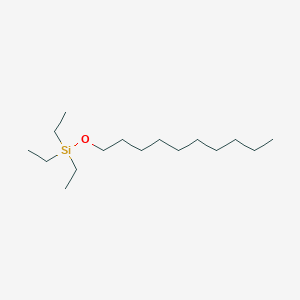
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
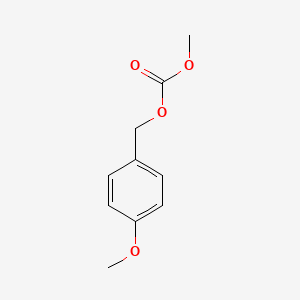
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
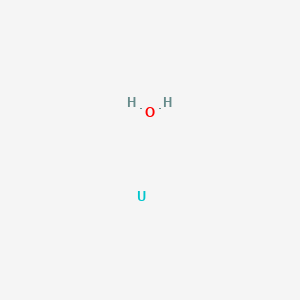
![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)

![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)
